molecular formula C18H22N8O B6448987 3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549014-18-6

3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448987
CAS No.: 2549014-18-6
M. Wt: 366.4 g/mol
InChI Key: FXUATLYWYFHXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine-2-carbonitrile core linked via a piperazine ring to a 6-methyl-2-morpholinylpyrimidine moiety. The morpholine group enhances solubility due to its polar oxygen atom, while the pyrimidine and pyrazine rings contribute to π-π stacking interactions, commonly exploited in kinase inhibitors or receptor-targeting agents . The methyl group on the pyrimidine may influence steric interactions, and the carbonitrile group could serve as a hydrogen bond acceptor.

Properties

IUPAC Name

3-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-14-12-16(23-18(22-14)26-8-10-27-11-9-26)24-4-6-25(7-5-24)17-15(13-19)20-2-3-21-17/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUATLYWYFHXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound “3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile” is currently unknown. The compound’s structure suggests it may interact with pyrimidine-related targets

Mode of Action

Without specific knowledge of the compound’s target, the mode of action is difficult to determine. The presence of a pyrimidine ring and a morpholine ring in the compound suggests it may interact with biological targets through hydrogen bonding. The piperazine and pyrazine rings could also contribute to its binding affinity and selectivity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic stability remain to be determined. The presence of the morpholine and pyrimidine rings may influence its solubility and permeability, potentially affecting its absorption and distribution.

Biological Activity

The compound 3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a synthetic organic molecule with the molecular formula C18H22N8OC_{18}H_{22}N_8O and a molecular weight of approximately 366.4 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.

Structure and Properties

The structural composition of the compound suggests multiple functional groups that may interact with various biological targets. Notably, the presence of a pyrimidine ring and a morpholine ring indicates potential interactions through hydrogen bonding, which is crucial for binding to biological macromolecules.

PropertyValue
Molecular FormulaC18H22N8O
Molecular Weight366.4 g/mol
Purity≥ 95%
Complexity Rating525

The exact mechanism of action for this compound remains largely undefined. However, its structural similarities to known pharmacological agents suggest it may interact with key cellular pathways, particularly those involving nucleotide synthesis and signal transduction . The compound's potential to inhibit certain kinases or modulate receptor activities is an area of ongoing research.

Potential Targets

While specific targets are not fully elucidated, the compound may interact with:

  • PI3K/Akt Pathway : This pathway is crucial in regulating cell growth and survival, making it a prominent target in cancer therapy .
  • Kinase Inhibition : The structure implies potential inhibitory activity against various kinases involved in cancer progression.

Biological Activity

Research has indicated that compounds similar to This compound exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that such compounds may inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
  • Antiviral Properties : There is emerging evidence that certain structural analogs can inhibit viral replication.

Case Studies and Research Findings

  • Study on PI3K Inhibitors : A study evaluated small-molecule inhibitors targeting the PI3K family, highlighting their role in cancer therapy. Compounds similar to our target were noted for their ability to modulate this pathway effectively, leading to reduced tumor growth in preclinical models .
  • In Vitro Assays : In vitro assays have demonstrated that related compounds can significantly reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest.
  • Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic profiles of these compounds, focusing on absorption, distribution, metabolism, and excretion (ADME) properties to ensure safety and efficacy in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Pyrimidine vs. Thienopyrimidine Derivatives
  • Target Compound : Pyrimidine core with morpholine and methyl substituents.
  • Analog: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () Key Differences: Replaces pyrimidine with a thieno[3,2-d]pyrimidine core. The methanesulfonyl group on piperazine enhances electrophilicity, which may affect binding kinetics .
(b) Pyrazine vs. Pyridine Derivatives
  • Analog : 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile ()
    • Key Differences : Pyridine replaces pyrazine, introducing a nitrogen atom at a different position. The thiophenyl and phenyl groups add steric bulk, which could reduce solubility compared to the morpholine-containing target compound .

Substituent Variations on the Pyrimidine Ring

(a) Morpholine vs. Trifluoromethyl/Cyclopropyl Groups
  • Analog: 3-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile () Key Differences: The morpholine group in the target compound is replaced with cyclopropyl and trifluoromethyl groups. Cyclopropyl may enhance conformational rigidity .
(b) Methyl vs. Chloro/Amino Groups
  • Analog: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () Key Differences: A pyrazolopyrimidine core with an imino group and tolyl substituent. The absence of morpholine and carbonitrile groups suggests divergent biological targets, possibly focusing on nucleotide analog pathways .

Piperazine Ring Modifications

(a) Unsubstituted Piperazine vs. Methanesulfonyl/Methyl Derivatives
  • Analog: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () Key Differences: The piperazine in the target compound is unsubstituted, while this analog incorporates a methanesulfonyl group.
(b) Piperazine Linked to Carboxylic Acid vs. Carbonitrile
  • Analog: 6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid () Key Differences: A carboxylic acid replaces the pyrazine-carbonitrile moiety.

Structural and Physicochemical Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Pyrazine-pyrimidine Morpholine, methyl, carbonitrile ~375 (estimated) Balanced solubility, π-π interactions
3-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile Pyrazine-pyrimidine Cyclopropyl, trifluoromethyl 375.35 High lipophilicity, rigidity
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine Methanesulfonyl, morpholine ~500 (estimated) Increased electrophilicity
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid Pyrimidine Trifluoromethylphenyl, carboxylic acid ~410 (estimated) High polarity, acidic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.